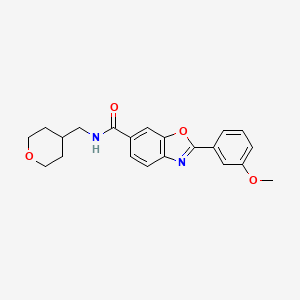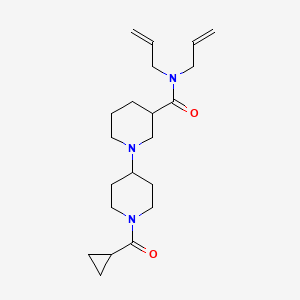
1-adamantyl(hydroxyimino)acetaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-adamantyl(hydroxyimino)acetaldehyde oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantane, a cyclic hydrocarbon that is widely used in the chemical industry. The compound has been studied extensively to understand its synthesis, mechanism of action, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-adamantyl(hydroxyimino)acetaldehyde oxime is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 1-adamantyl(hydroxyimino)acetaldehyde oxime has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, 1-adamantyl(hydroxyimino)acetaldehyde oxime has been shown to inhibit viral replication by interfering with the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-adamantyl(hydroxyimino)acetaldehyde oxime in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile, making it suitable for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-adamantyl(hydroxyimino)acetaldehyde oxime. One area of research is the development of novel drug delivery systems using this compound. Another area of research is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-adamantyl(hydroxyimino)acetaldehyde oxime is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand its potential applications and to develop novel drug delivery systems using this compound.
Métodos De Síntesis
The synthesis of 1-adamantyl(hydroxyimino)acetaldehyde oxime involves the reaction of 1-adamantylamine with hydroxylamine hydrochloride and acetaldehyde. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1-adamantyl(hydroxyimino)acetaldehyde oxime has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
(NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-13-7-11(14-16)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10,15-16H,1-6H2/b13-7+,14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUCAJADFMMEHE-FYCHQBGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)



![[2-({4-[(3-fluorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6117680.png)
![[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6117682.png)
![N-(4-fluorophenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6117684.png)
![3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117699.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6117702.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6117704.png)
![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-4,6-diisopropylphenol](/img/structure/B6117711.png)
![2-(2-fluorobenzyl)-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1,3-benzoxazole](/img/structure/B6117721.png)
![methyl 2,2-dimethyl-5-[(1-naphthylamino)methylene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6117733.png)